molecular formula C8H10FNO B13077150 (1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol

(1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol

Katalognummer: B13077150
Molekulargewicht: 155.17 g/mol
InChI-Schlüssel: MFGOFGRYDNHJTA-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the first carbon atom. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and ammonia or primary amines for reductive amination. The reaction conditions often involve mild temperatures and neutral to slightly basic pH.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or enzymatic methods to achieve high enantioselectivity. Catalysts such as palladium on carbon (Pd/C) or enzymes like reductases are employed to ensure the desired stereochemistry is obtained.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol is utilized in various fields of scientific research:

    Chemistry: As a chiral building block in the synthesis of complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent in the development of drugs targeting specific receptors.

    Industry: In the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R)-1-(2-Fluorophenyl)ethan-1-ol
  • ®-2-Fluoro-alpha-methylbenzyl alcohol
  • ®-2-Amino-2-(2-fluorophenyl)ethan-1-ol

Uniqueness

(1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C8H10FNO

Molekulargewicht

155.17 g/mol

IUPAC-Name

(1R)-2-amino-1-(2-fluorophenyl)ethanol

InChI

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1

InChI-Schlüssel

MFGOFGRYDNHJTA-QMMMGPOBSA-N

Isomerische SMILES

C1=CC=C(C(=C1)[C@H](CN)O)F

Kanonische SMILES

C1=CC=C(C(=C1)C(CN)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.